molecular formula C13H16BrNO2S B2833712 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448065-95-9

2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2833712
CAS No.: 1448065-95-9
M. Wt: 330.24
InChI Key: SZSNVHPICGXKGG-UHFFFAOYSA-N
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Description

2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a bromine atom and a methoxytetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps One common method starts with the bromination of benzamide to form 2-bromobenzamideThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxytetrahydrothiophenyl group may play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-methoxypropyl)benzamide
  • 3-bromo-N-methylbenzamide
  • 2-bromo-3-methylthiophene

Uniqueness

What sets 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE apart from similar compounds is its unique combination of functional groups.

Properties

IUPAC Name

2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S/c1-17-13(6-7-18-9-13)8-15-12(16)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNVHPICGXKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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